N-cyclobutyl-5-methylpyridin-3-amine

Description

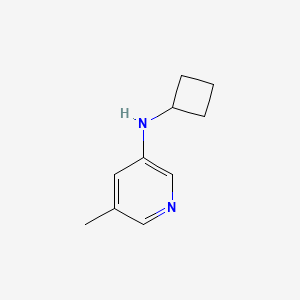

N-Cyclobutyl-5-methylpyridin-3-amine is a heterocyclic amine featuring a pyridine core substituted with a methyl group at position 5 and a cyclobutylamine moiety at position 2. The pyridine ring provides a planar aromatic system, while the cyclobutyl group introduces conformational strain due to its four-membered ring structure.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-cyclobutyl-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H14N2/c1-8-5-10(7-11-6-8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3 |

InChI Key |

FDZHDBMTSMLWIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid under mild conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of N-cyclobutyl-5-methylpyridin-3-carboxylic acid.

Reduction: Formation of this compound hydrochloride.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-cyclobutyl-5-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and inferred properties between N-cyclobutyl-5-methylpyridin-3-amine and related compounds identified in the evidence:

Key Observations :

- Electron Effects : Nitro groups (e.g., in 1421372-67-9) reduce basicity compared to the primary amine in the target compound.

- Lipophilicity : The ethyl ester in 641569-97-3 increases logP relative to the cyclobutylamine, which balances steric bulk and hydrophobicity.

- Ring Strain : The cyclobutyl group in the target compound may confer unique reactivity in ring-opening or functionalization reactions.

Biological Activity

N-Cyclobutyl-5-methylpyridin-3-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a methyl group at the 5-position. Its molecular formula contributes to its unique properties, with a molecular weight of approximately 174.24 g/mol. The structural diversity provided by the cyclobutyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing pathways related to mood disorders such as anxiety and depression.

Potential Mechanisms:

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, impacting signaling pathways.

- Enzyme Interaction : It has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have suggested its efficacy against various microbial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclobutyl-5-methylpyridin-2-amine | Cyclobutyl & methyl on pyridine | Antimicrobial, anti-inflammatory |

| N-Cyclobutyl-5-methylpiperidine | Cyclobutyl & piperidine structure | Neuroactive properties |

| N5,N5-Dimethylpyridine-2,5-diamine | Dimethyl substitutions | Anticancer potential |

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- In vitro Studies : Assays have demonstrated the compound's ability to inhibit specific enzymes relevant to inflammatory pathways.

- Case Studies : Clinical observations have noted its potential in modulating symptoms associated with neuropsychiatric conditions.

Case Study Example:

A study evaluating the compound's effect on animal models of anxiety showed a statistically significant reduction in anxiety-like behaviors compared to control groups (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.